molecular formula C14H14ClN3O B14044381 5-Acetyl-3-(3-chlorophenyl)-4,5,6,7-tetrahydro-1h-pyrazolo[4,3-c]pyridine

5-Acetyl-3-(3-chlorophenyl)-4,5,6,7-tetrahydro-1h-pyrazolo[4,3-c]pyridine

Cat. No.: B14044381
M. Wt: 275.73 g/mol
InChI Key: IZXBUXZTTXWVIR-UHFFFAOYSA-N
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Description

1h-pyrazolo[4,3-c]pyridine,5-acetyl-3-(3-chlorophenyl)-4,5,6,7-tetrahydro- is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrazole ring fused to a pyridine ring, makes it an interesting subject for research and development.

Preparation Methods

The synthesis of 1h-pyrazolo[4,3-c]pyridine,5-acetyl-3-(3-chlorophenyl)-4,5,6,7-tetrahydro- can be achieved through various synthetic routes. One common method involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals in the presence of trifluoracetic acid . This reaction typically proceeds under mild conditions and yields the desired product with good efficiency. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often involving continuous flow reactors and automated processes to ensure high yield and purity .

Chemical Reactions Analysis

1h-pyrazolo[4,3-c]pyridine,5-acetyl-3-(3-chlorophenyl)-4,5,6,7-tetrahydro- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield corresponding ketones or carboxylic acids, while reduction may lead to the formation of alcohols or amines .

Mechanism of Action

The mechanism of action of 1h-pyrazolo[4,3-c]pyridine,5-acetyl-3-(3-chlorophenyl)-4,5,6,7-tetrahydro- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to bind to pantothenate synthetase, an enzyme involved in the biosynthesis of coenzyme A, thereby inhibiting its activity . This inhibition disrupts the metabolic processes of certain pathogens, making the compound a potential candidate for antimicrobial therapy. Additionally, its anxiolytic and anticonvulsant effects are believed to be mediated through its interaction with GABA receptors in the central nervous system .

Properties

IUPAC Name

1-[3-(3-chlorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O/c1-9(19)18-6-5-13-12(8-18)14(17-16-13)10-3-2-4-11(15)7-10/h2-4,7H,5-6,8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZXBUXZTTXWVIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)C(=NN2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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